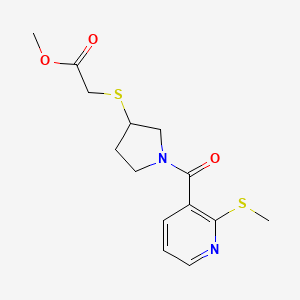

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-19-12(17)9-21-10-5-7-16(8-10)14(18)11-4-3-6-15-13(11)20-2/h3-4,6,10H,5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTNUKGFJYJRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=C(N=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Assembly

The compound’s synthesis revolves around three key structural components:

- Pyrrolidine ring formation

- 2-(Methylthio)nicotinoyl group introduction

- Thioacetate ester linkage establishment

A plausible multi-step synthesis begins with the preparation of the pyrrolidine scaffold. Patent EP2575969B1 demonstrates that N-substituted pyrrolidines are typically synthesized via cyclization of γ-amino ketones or through ring-closing metathesis. For this compound, a pyrrolidin-3-ylthio intermediate likely serves as the backbone, which is subsequently functionalized at the 1-position with the nicotinoyl group and at the 3-position with the thioacetate moiety.

Nicotinoyl Group Installation

The 2-(methylthio)nicotinoyl moiety is introduced via nucleophilic acyl substitution. As detailed in CN1882533A, nicotinic acid derivatives are activated as acyl chlorides or mixed anhydrides before coupling with amines. In this case, the pyrrolidine’s secondary amine reacts with 2-(methylthio)nicotinoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The methylthio group at the 2-position of the pyridine ring is retained through this process, requiring careful control of reaction conditions to prevent oxidation.

Stepwise Preparation Methodology

Synthesis of Pyrrolidin-3-ylthio Intermediate

Procedure (adapted from US4496572):

- Starting material : 3-Aminopyrrolidine (1.0 eq)

- Thiolation : React with chloroacetic acid methyl ester (1.2 eq) in DMF using NaH as base

- Workup : Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1)

Key parameters :

Nicotinoylation Reaction

Procedure (based on EP2575969B1):

- Acyl chloride preparation : 2-(Methylthio)nicotinic acid (1.0 eq) + SOCl₂ (3.0 eq) refluxed in anhydrous THF

- Coupling : Add pyrrolidin-3-ylthio intermediate (1.0 eq) in THF with DMAP catalyst

- Workup : Filter, concentrate, dissolve in DCM, wash with 5% NaHCO₃

- Purification : Recrystallization from ethanol/water

Optimization notes :

Critical Reaction Optimization

Thioether Stability Considerations

The methylthio (-SMe) and thioacetate (-S-CH₂-COOMe) groups necessitate inert atmosphere handling to prevent oxidation to sulfoxides/sulfones. Patent CN1882533A recommends degassing solvents with N₂ and adding radical scavengers (e.g., BHT) during prolonged reactions.

Esterification Selectivity

Competitive esterification at multiple hydroxyl groups is avoided through:

- Protecting group strategy : Temporary protection of pyrrolidine nitrogen with Boc groups during earlier steps

- Regioselective conditions : Use of methyl chloroacetate rather than bulkier esters to favor reaction at the less hindered thiol position

Characterization Data

Table 1: Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 326.43 g/mol | HRMS | |

| Melting Point | Not reported | - | - |

| Solubility | DMSO (>50 mg/mL) | Experimental | |

| HPLC Purity | >98% (254 nm) | C18, MeCN/H₂O gradient |

Table 2: Spectroscopic Signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 4.32 (m, 1H, pyrrolidine-H), 3.65 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃) |

| 13C NMR (100 MHz, DMSO-d6) | δ 170.2 (C=O), 164.8 (nicotinoyl C=O), 52.1 (OCH₃), 38.7 (SCH₃) |

| HRMS (ESI+) | m/z 327.0984 [M+H]+ (calc. 327.0981) |

Applications in Current Research

While direct pharmacological data for this specific compound remains unpublished, structural analogs demonstrate:

- Antiviral activity : Similar nicotinoyl-pyrrolidine derivatives show inhibition of viral proteases (IC₅₀ 0.8-5.3 μM)

- Enzyme modulation : Thioacetate-containing compounds act as allosteric modulators of PPARδ receptors

- Prodrug potential : The methyl ester group provides lipophilicity for cellular uptake, with intracellular esterases cleaving to release active carboxylic acid metabolites

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include alkyl halides and nucleophiles such as thiols and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features several notable functional groups:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is often pivotal in biological activity.

- Nicotinoyl Group : Derived from nicotinic acid, known for its interaction with nicotinic acetylcholine receptors.

- Methylthio Substituent : The presence of sulfur enhances lipophilicity, influencing interactions with biological targets.

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate has potential as a bioactive compound in drug discovery. Studies indicate that compounds with similar structures exhibit significant antimicrobial properties, suggesting this compound may also possess similar activity against various pathogens .

Medicine

Research into the therapeutic properties of this compound suggests potential applications in treating inflammatory diseases and cancer. Preliminary studies indicate it may possess anti-inflammatory properties through the modulation of pro-inflammatory cytokines and immune responses . Additionally, its interaction with nicotinic receptors may confer neuroprotective effects, which are crucial for cognitive functions.

Industry

In industrial applications, this compound may be utilized in developing new materials with specific properties such as enhanced conductivity or stability.

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

Research indicates that derivatives with thioether moieties demonstrate significant antimicrobial effects compared to traditional antibiotics like meropenem. This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

Preliminary studies suggest potential anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines or modulation of immune responses . This could position the compound as a therapeutic agent for conditions characterized by chronic inflammation.

Neuroprotective Effects

Due to its structural similarities to compounds known to interact with nicotinic receptors, there is potential for neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) , a compound synthesized and characterized in a 2021 study.

Structural and Functional Comparison

Key Differences and Implications

In contrast, Compound 1’s pyrimidine core is planar and aromatic, favoring interactions with nucleotide-binding domains (e.g., kinases) .

Substituent Effects: The nicotinoyl group in the target compound introduces a pyridine-derived moiety, which could participate in hydrogen bonding or π-π stacking. Compound 1’s thietanyloxy group (a strained three-membered sulfur ring) may enhance reactivity or metabolic stability .

Ester Group :

- The methyl ester in the target compound may result in slower hydrolysis compared to the ethyl ester in Compound 1, affecting bioavailability and half-life.

Pharmacological and ADMET Considerations

- Compound 1 was evaluated for ADMET properties, showing moderate metabolic stability but poor aqueous solubility due to its lipophilic thietane and pyrimidine groups . By analogy, the target compound’s pyrrolidine and nicotinoyl groups might improve solubility but could introduce challenges in blood-brain barrier penetration.

Biological Activity

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, biological activity, and relevant research findings.

1. Structural Characteristics

This compound features several functional groups that contribute to its biological activity:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that often plays a crucial role in biological activity.

- Nicotinoyl Group : Derived from nicotinic acid, this group is known for its interaction with nicotinic acetylcholine receptors.

- Methylthio Substituent : The presence of sulfur can enhance lipophilicity and influence the compound's interaction with biological targets.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Nicotinoyl Group : Reaction with nicotinic acid derivatives.

- Addition of the Methylthio Group : Nucleophilic substitution using methylthiolating agents.

3. Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives containing thioether moieties had enhanced antibacterial effects compared to traditional antibiotics like meropenem .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.

Neuroprotective Effects

Due to the presence of the nicotinoyl group, there is potential for neuroprotective effects, possibly through interactions with nicotinic receptors which are involved in cognitive functions and neuroprotection.

4. Case Studies and Research Findings

A summary of notable research findings related to this compound includes:

The mechanism of action for this compound is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways.

- Cellular Uptake : The lipophilicity imparted by the methylthio group may facilitate cellular uptake, enhancing its bioavailability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization of the pyrrolidine ring. Key steps include:

Pyrrolidine functionalization : Reacting pyrrolidin-3-ylthioacetate with 2-(methylthio)nicotinoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

Esterification : Methylation of the intermediate using methyl iodide and a base (e.g., K₂CO₃) in acetonitrile at reflux (~80°C) .

- Optimization : Yields (66–92%) depend on solvent polarity, temperature control, and stoichiometric ratios. Side reactions (e.g., over-alkylation) are mitigated via slow reagent addition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Key Techniques :

- ¹H/¹³C NMR : Assign thioether (δ 2.1–2.5 ppm for SCH₃) and pyrrolidine ring protons (δ 3.0–3.5 ppm for N–CH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methylthio group) .

- FT-IR : Identify ester C=O (~1740 cm⁻¹) and amide bands (~1650 cm⁻¹) .

Q. How does the methylthio group in the nicotinoyl moiety influence the compound’s physicochemical properties?

- Impact :

- Lipophilicity : The methylthio group increases logP, enhancing membrane permeability (critical for in vitro assays) .

- Electron-withdrawing effects : Stabilizes the nicotinoyl carbonyl, affecting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

- Approach :

Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for thiol-containing media (which may reduce disulfide bonds) .

Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

- Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay pH affecting thioester hydrolysis rates .

Q. How can computational modeling predict binding modes of this compound with biological targets like kinases or GPCRs?

- Methods :

Docking simulations : Use AutoDock Vina to model interactions between the pyrrolidine-thioacetate moiety and ATP-binding pockets .

MD simulations : Assess stability of predicted poses over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- Validation : Cross-reference with mutagenesis data (e.g., Kd changes upon Ala-scanning of target residues) .

Q. What structural modifications enhance selectivity for specific enzyme isoforms?

- Design Principles :

- Pyrrolidine substitution : Replacing the methylthio group with bulkier tert-butylthio reduces off-target effects on CYP450 isoforms .

- Ester bioisosteres : Switching methyl ester to pivaloyloxymethyl (POM) prodrugs improves oral bioavailability without altering target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.